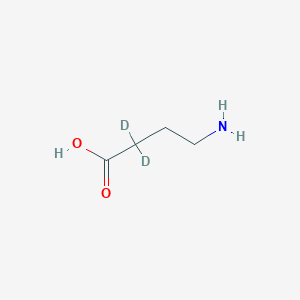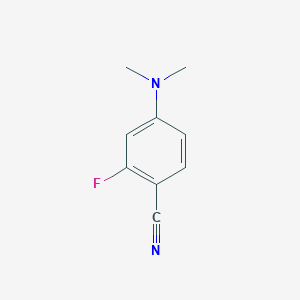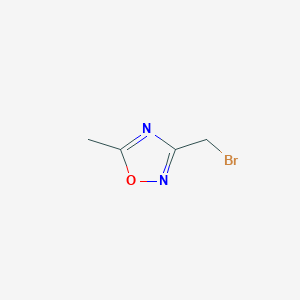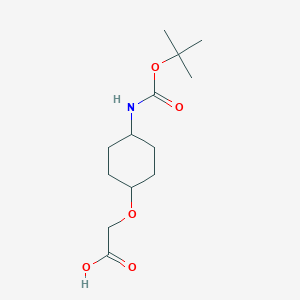
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis. It’s introduced into a molecule to prevent certain functional groups from reacting, allowing chemoselectivity in a subsequent chemical reaction .
Molecular Structure Analysis
The Boc group has a molecular formula of C5H9O2 and a monoisotopic mass of 101.06025 . It’s represented by the SMILES stringCC(C)(C)OC(=O)N, where each character or set of characters represents a particular aspect of the molecule’s structure . Chemical Reactions Analysis
The Boc group can be removed (deprotected) under acidic conditions, typically using trifluoroacetic acid (TFA). This allows the previously protected functional group to participate in subsequent reactions .Physical And Chemical Properties Analysis
The Boc group has a molecular weight of 101.12376 g/mol . It’s a neutral molecule with no net charge .Scientific Research Applications
Chemical Synthesis and Molecular Studies :
- A method for synthesizing 4-acylamino or 4-arylsulfonylamino derivatives, involving the ring cleavage of certain histamines with di-tert-butyl dicarbonate, is described. This process leads to protected triamines, which are valuable in further chemical synthesis (Warshawsky et al., 1989).
- Another study presents a practical synthesis of a structurally related compound, demonstrating its use as a conformationally restricted dipeptidomimetic, potentially useful in developing enzyme inhibitors (Lauffer & Mullican, 2002).
Advanced Material Development :
- Research into the formation of hydrogels using short tripeptide-based amphiphiles, including a compound structurally related to (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid, has been conducted. These hydrogels have potential applications in drug delivery and cancer therapy (Guchhait et al., 2021).
Pharmaceutical Research and Drug Design :
- A study on the synthesis of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid showcases its potential in pharmaceutical research, highlighting the versatility of tert-butoxycarbonyl compounds in drug design (Maity & Strömberg, 2014).
Analytical Chemistry and Biochemistry :
- The tert-butyloxycarbonyl group, closely related to the chemical structure of interest, is used in the quantitative analysis of N-blocked amino acids and peptides. This demonstrates the relevance of similar chemical groups in analytical procedures (Ehrlich-Rogozinski, 1974).
Electrochemical Studies :
- A study on the electrochemical oxidation of certain antioxidants, using derivatives similar to (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid, provides insights into the electrochemical properties of these compounds (Michalkiewicz et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHJRZDMDBZMIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)
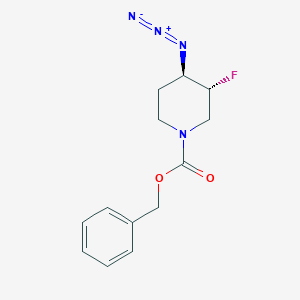
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)
![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

